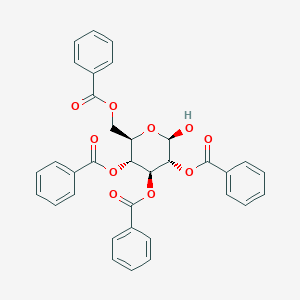

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-UCDCFHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose

Abstract

This technical guide provides an in-depth exploration of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose, a pivotal intermediate in advanced carbohydrate chemistry. The benzoyl protecting groups offer unique stability and reactivity, making this compound an essential building block in the synthesis of complex oligosaccharides and glycosylated therapeutics.[1] This document details a robust synthetic pathway, starting from the per-benzoylation of D-glucose and culminating in the selective deprotection at the anomeric center. We will elucidate the causality behind the experimental choices, from reagent selection to reaction conditions, and provide comprehensive protocols for spectroscopic characterization. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies required for the successful synthesis and validation of this versatile glycosyl donor precursor.

Introduction: The Strategic Importance of Benzoyl Protecting Groups in Glycochemistry

In the intricate field of oligosaccharide synthesis, the choice of protecting groups is paramount. It dictates the synthetic strategy, influences reactivity, and ultimately determines the success of complex molecular constructions. 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose is a cornerstone intermediate, distinguished by the use of benzoyl esters as protecting groups for the hydroxyl functionalities of glucose.

Unlike more labile acetyl groups, benzoyl groups exhibit greater stability under acidic conditions, a critical feature for multi-step syntheses.[2] Furthermore, the benzoyl group at the C-2 position plays a crucial role in stereocontrol during glycosylation reactions. Through a phenomenon known as "neighboring group participation," the C-2 benzoyl ester can shield one face of the molecule, directing incoming electrophiles to form a 1,2-trans-glycosidic bond, which is essential for the synthesis of many biologically active glycans. This guide focuses on the preparation of the anomerically unprotected glucopyranose, a versatile precursor that can be readily converted into a glycosylation donor for these precise chemical transformations.[3]

Synthesis and Purification: A Two-Stage Strategic Approach

The synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose is most reliably achieved through a two-stage process: (1) exhaustive benzoylation of D-glucose to yield the per-benzoylated derivative, followed by (2) selective deacylation at the anomeric (C-1) position. This strategy ensures high yields and excellent control over the final product's stereochemistry.

Principle of Synthesis

Stage 1: Per-benzoylation of D-Glucose. The initial step involves the esterification of all five hydroxyl groups of D-glucose. This is typically accomplished using benzoyl chloride in the presence of a weak base, such as pyridine.[4] The mechanism is a nucleophilic acyl substitution. The hydroxyl groups of glucose act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine serves a dual purpose: it acts as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The primary hydroxyl at C-6 is generally the most reactive due to reduced steric hindrance.[4]

Stage 2: Selective Anomeric Deacylation. With all hydroxyls protected, the key challenge is to selectively remove the benzoyl group at the C-1 position. The anomeric ester is more labile than the other esters due to the influence of the adjacent ring oxygen atom (the anomeric effect). This lability can be exploited by using specific reagents, such as Lewis acids, under controlled conditions to cleave the C-1 ester while leaving the C-2, C-3, C-4, and C-6 esters intact.[5]

Visualized Synthesis Workflow

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve D-glucose (5.0 g) in anhydrous pyridine (50 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add benzoyl chloride (6.0 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5°C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours until TLC analysis indicates the consumption of starting material.[4]

-

Cool the flask in an ice bath and quench the reaction by slowly adding 50 mL of cold water.

-

Extract the mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude penta-benzoylated product, which can be purified by recrystallization from ethanol.

Protocol 2: Selective Deacylation to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose

-

To a solution of the purified 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose (5.0 g) in a suitable anhydrous solvent like diethyl ether (50 mL), add a Lewis acid such as aluminum chloride (AlCl₃, 1.4 equivalents).[5]

-

Heat the mixture under controlled conditions (e.g., 110°C in a sealed vessel for several hours) and monitor the reaction progress by TLC.[5]

-

Upon completion, cool the reaction mixture and load it directly onto a silica gel column.

-

Purify the product using flash column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose.[5]

Comprehensive Characterization and Data Validation

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is employed to validate the identity, purity, and stereochemistry of the final product.

Molecular Structure Visualization

Spectroscopic Data Interpretation

The following table summarizes the expected data from key analytical techniques used to confirm the structure.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirm structure & β-anomeric configuration | - Complex aromatic signals (~7.2-8.1 ppm) from benzoyl groups.- Anomeric proton (H-1) as a doublet with a large coupling constant (J ≈ 7-8 Hz), confirming the β-configuration.[6]- Other sugar ring protons in the region of ~4.0-6.0 ppm. |

| ¹³C NMR | Carbon skeleton confirmation | - Carbonyl carbons from benzoyl groups (~165-167 ppm).- Aromatic carbons (~128-134 ppm).- Anomeric carbon (C-1) signal (~90-95 ppm).- Other sugar ring carbons (~60-80 ppm). |

| IR Spectroscopy | Functional group identification | - Strong C=O stretching vibration for the ester groups (~1720-1740 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C-O stretching vibrations (~1200-1300 cm⁻¹).- Absence of a broad O-H stretch, confirming full benzoylation of non-anomeric positions. |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | - Observation of molecular ion peaks, typically as adducts like [M+Na]⁺ or [M+H]⁺, confirming the molecular formula C₃₄H₂₈O₁₀. |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] The key diagnostic is the coupling constant of the anomeric proton (H-1). A large J-value of ~8 Hz indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer in the stable ⁴C₁ chair conformation.[6]

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (~1 mg/mL) of the sample in a solvent like methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement of the molecular ion.[7]

Conclusion

This guide has outlined a validated and logical pathway for the synthesis and characterization of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose. By understanding the principles behind each synthetic step—from the exhaustive protection of D-glucose to the strategic deprotection of the anomeric center—researchers can reliably produce this high-value intermediate. The rigorous application of spectroscopic methods, particularly NMR for stereochemical assignment, ensures the final product's integrity. As a versatile precursor for glycosylation reactions, 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose remains an indispensable tool for professionals in drug discovery and the broader field of chemical biology.

References

- Benchchem. Application Note and Protocol: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by Recrystallization.

- Studylib. Benzoylation of Glucose Lab: Procedure & Exercises.

- Kováč, P., & Glaudemans, C. P. (1985). Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars. Journal of Carbohydrate Chemistry, 4(3), 339-353.

- Benchchem. Spectroscopic Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide.

- Smolecule. 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside.

- Benchchem. Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- Demchenko, A. V. (2008). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Synlett, 2008(12), 1729-1745.

-

Kataoka, H., & Kuyama, H. (1993). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 193-199. Available at: [Link]

-

Wu, T. S., & Wu, P. L. (2001). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 6(11), 909-918. Available at: [Link]

- Benchchem. An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Structure, Stereochemistry, and Applications.

-

Yamanoi, T. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(2), M769. Available at: [Link]

- Chem-Impex. 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose.

- Benchchem. The Anomeric Effect in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide.

-

Wu, T. S., & Wu, P. L. (2001). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 6(11), 909-918. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside | 3006-49-3 [smolecule.com]

- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a pivotal intermediate in the realm of carbohydrate chemistry and plays a significant role in the synthesis of a wide array of biologically active molecules and complex carbohydrates.[1] As a derivative of D-glucose, its hydroxyl groups at positions 2, 3, 4, and 6 are protected by bulky benzoyl groups, which imparts enhanced stability and unique solubility characteristics. This strategic protection allows for selective reactions at the anomeric (C-1) position, making it an invaluable building block in the development of glycosylated drugs and other therapeutic agents.[1] An authoritative understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in synthetic workflows.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. The methodologies described herein are grounded in established pharmacopeial standards and spectroscopic principles, ensuring scientific integrity and reproducibility.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its identification, purity assessment, and the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₂₈O₁₀ | [1][2] |

| Molecular Weight | 596.59 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 120-124 °C | [1] |

| Optical Rotation | [α]²⁰/D = +70 to +75° (c=1 in Dioxane) | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:2) (0.33 mg/ml). | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The United States Pharmacopeia (USP) provides standardized procedures for melting point determination to ensure accuracy and consistency.[3][4]

Methodology (USP Class Ia):

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[3]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Profile: Heat the apparatus to a temperature approximately 5°C below the expected melting point (around 115°C).

-

Ramp Rate: Increase the temperature at a rate of 1 ± 0.5 °C per minute.[3]

-

Observation: Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The melting range is the interval between these two temperatures.[3]

Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

Rationale: this compound is a chiral molecule and will rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral substance and is a crucial parameter for its identification and quality control, as specified by pharmacopeial standards.[5][6]

Methodology (European Pharmacopoeia 2.2.7):

-

Instrumentation: Use a calibrated polarimeter equipped with a sodium D-line light source (589 nm).[6]

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in 10 mL of dioxane to achieve a concentration of 1 g/100 mL (c=1).

-

Temperature Control: Maintain the temperature of the solution at 20 ± 0.5 °C.[6]

-

Measurement:

-

Fill a 1.00 dm polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Zero the instrument with the pure solvent (dioxane).

-

Measure the optical rotation of the sample solution at least five times and calculate the average.[5]

-

-

Calculation of Specific Rotation: The specific rotation, [α]_D²⁰, is calculated using the formula: [α]_D²⁰ = (α * 100) / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

Caption: Process for Optical Rotation Measurement.

Solubility Determination

Rationale: Understanding the solubility profile of this compound in various solvents is essential for designing reaction conditions, purification protocols, and formulation strategies. The shake-flask method is a reliable technique for determining equilibrium solubility.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents of varying polarities (e.g., DMF, DMSO, ethanol, water, ethyl acetate, dichloromethane).

-

Sample Addition: Add an excess amount of the crystalline solid to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry (utilizing the absorbance of the benzoyl groups) or gravimetric analysis after solvent evaporation.

-

Expression of Solubility: Express the solubility in terms of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. For this compound, NMR is crucial for confirming the presence of the benzoyl groups, the pyranose ring structure, and the β-anomeric configuration.

Expected ¹H NMR Features:

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.2-8.2 ppm corresponding to the protons of the four benzoyl groups.

-

Anomeric Proton (H-1): A doublet at approximately δ 6.0-6.5 ppm with a coupling constant (J) of around 8 Hz, characteristic of a trans-diaxial relationship with H-2, which confirms the β-configuration.

-

Pyranose Ring Protons (H-2 to H-6): A series of multiplets in the region of δ 4.0-6.0 ppm.

-

Hydroxyl Proton (1-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Features:

-

Carbonyl Carbons: Resonances in the δ 165-170 ppm region, corresponding to the carbonyl carbons of the benzoyl groups.

-

Aromatic Carbons: Signals between δ 128-135 ppm.

-

Anomeric Carbon (C-1): A peak around δ 90-95 ppm.

-

Pyranose Ring Carbons (C-2 to C-6): Resonances in the δ 60-80 ppm range.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the spectra, including Fourier transformation, phasing, and baseline correction.

-

Spectral Interpretation: Assign the signals based on their chemical shifts, coupling constants, and integration values, and by using 2D NMR techniques like COSY and HSQC if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of hydroxyl, carbonyl, and aromatic groups.

Expected FTIR Absorption Bands:

-

O-H Stretch: A broad band around 3500-3200 cm⁻¹ due to the anomeric hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region.

Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation: Mix 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr) powder.[7]

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.[7]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum Features:

-

Molecular Ion Peak: The mass spectrum, typically acquired using electrospray ionization (ESI), should show a peak corresponding to the sodiated adduct [M+Na]⁺ at m/z 619.56 or the protonated molecule [M+H]⁺ at m/z 597.58.

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of benzoyl groups (C₇H₅O, 105 Da) or benzoic acid (C₇H₆O₂, 122 Da).

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or Orbitrap analyzer for high-resolution mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated theoretical mass.

Caption: Interrelation of Properties and Characterization Methods.

Conclusion

The physicochemical properties of this compound define its utility as a versatile building block in synthetic organic chemistry. A thorough characterization, employing standardized methodologies for determining its melting point, optical rotation, and solubility, is essential for ensuring its quality and suitability for specific applications. Furthermore, the application of spectroscopic techniques such as NMR, FTIR, and Mass Spectrometry provides an unambiguous confirmation of its complex molecular structure. This guide serves as a comprehensive resource for researchers, enabling a robust and reproducible approach to the study and application of this important carbohydrate derivative.

References

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Rudolph Research Analytical. (2022, December 1). 781 OPTICAL ROTATION. Retrieved from [Link]

-

PubMed. (1994). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. Retrieved from [Link]

-

USP. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

PubMed. (2012). Glucose and glycerol concentrations and their tracer enrichment measurements using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,3,4,6-TETRA-O-BENZYL-ALPHA-D-GLUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]

- 5. 1,2,3,4-TETRA-O-ACETYL-6-O-TOSYL-BETA-D-GLUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. web.pdx.edu [web.pdx.edu]

"solubility of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose in organic solvents"

An In-Depth Technical Guide to the Solubility of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose in Organic Solvents

Introduction

This compound is a pivotal intermediate in synthetic carbohydrate chemistry.[1][2] As a protected derivative of D-glucose, the four benzoyl groups impart significant steric bulk and alter the polarity of the parent molecule, thereby enhancing its stability and solubility in non-polar organic solvents, a critical attribute for its application in the synthesis of glycosylated compounds and complex carbohydrates.[1] This guide provides a comprehensive examination of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₈O₁₀ | [1] |

| Molecular Weight | 596.59 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 120-124°C | [1] |

| Optical Rotation | [a]20/D = +70 to +75° (c=1 in Dioxane) | [1] |

Theoretical Framework of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The large, nonpolar benzoyl groups of the title compound suggest a preference for less polar organic solvents. However, the underlying carbohydrate core retains some polar character, leading to a nuanced solubility profile.

Key factors influencing solubility include:

-

Solute-Solvent Interactions: Favorable interactions (e.g., dipole-dipole, hydrogen bonding, van der Waals forces) between the solute and solvent molecules promote dissolution.

-

Solute-Solute Interactions (Crystal Lattice Energy): The energy required to break the crystal lattice of the solid solute opposes dissolution.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also influences solubility.

-

Temperature: For most solids, solubility increases with temperature as the added thermal energy helps overcome the crystal lattice energy.

-

Purity of the Compound: Impurities can disrupt the crystal lattice, often leading to an apparent increase in solubility.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be inferred from its use in synthetic protocols.

| Organic Solvent | Qualitative Solubility | Rationale and Context |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving protected carbohydrates.[3] |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, it is a widely used solvent in carbohydrate chemistry. |

| Pyridine | Soluble | Often used as a solvent and catalyst in benzoylation reactions.[4] |

| Ethyl Acetate (EtOAc) | Soluble | Frequently used in extraction and chromatography of benzoylated compounds. |

| Dioxane | Soluble | The solvent used for determining the optical rotation of the compound.[1] |

| Acetone | Likely Soluble | A polar aprotic solvent that can dissolve a range of organic compounds. |

| Methanol (MeOH) | Sparingly Soluble to Soluble (when hot) | Often used for recrystallization, indicating lower solubility at room temperature. |

| Ethanol (EtOH) | Sparingly Soluble to Soluble (when hot) | Similar to methanol, it is a potential recrystallization solvent.[3] |

| Hexane/Cyclohexane | Sparingly Soluble / Insoluble | Used as anti-solvents to induce precipitation or for recrystallization with a more polar co-solvent.[3][5] |

Experimental Determination of Solubility: A Standardized Protocol

The following section details a robust, self-validating protocol for the quantitative determination of the solubility of this compound in a given organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

-

Material Preparation:

-

Ensure the this compound is of high purity (≥98%). Purity can be confirmed by techniques such as HPLC or NMR.

-

Use analytical grade organic solvents.

-

-

Equilibrium Setup:

-

In a series of sealed vials, add a measured volume of the chosen organic solvent (e.g., 5.0 mL).

-

Add an excess amount of the solid this compound to each vial, ensuring a visible amount of undissolved solid remains. This confirms that the solution will be saturated.

-

Place the vials in a constant temperature bath (e.g., 25°C) equipped with an orbital shaker.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution has reached equilibrium.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Dispense the filtered aliquot into a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken

-

Perform the experiment in triplicate for each solvent to ensure the trustworthiness and reproducibility of the results.

-

Data Validation and Interpretation

To ensure the integrity of the generated solubility data, the following validation steps are crucial.

Sources

An In-depth Technical Guide on the Stability and Degradation Pathways of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

Introduction

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry, widely utilized in the synthesis of complex glycosides and other carbohydrate-based molecules of pharmaceutical and biological significance.[1] The benzoyl protecting groups offer a distinct advantage in synthetic strategies due to their stability under various reaction conditions and their influence on the stereochemical outcome of glycosylation reactions. However, a thorough understanding of the stability profile and degradation pathways of this molecule is paramount for its effective use in multi-step syntheses, as well as for the development and formulation of carbohydrate-based drug candidates. This guide provides a comprehensive overview of the chemical and enzymatic degradation pathways of this compound, supported by mechanistic insights and practical experimental protocols for stability assessment.

Chemical Stability and Degradation Pathways

The primary route of chemical degradation for this compound is the hydrolysis of its four benzoyl ester linkages. This process can be catalyzed by both acids and bases, leading to the stepwise or complete removal of the benzoyl groups.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester linkages of this compound are susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the benzoyl group, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield a partially debenzoylated glucose derivative and benzoic acid.

The rate of acid-catalyzed hydrolysis is dependent on several factors, including the acid concentration, temperature, and the steric environment of the ester group. Generally, the ester at the C-6 primary hydroxyl group may exhibit different reactivity compared to the esters at the secondary hydroxyl groups on the pyranose ring.

Expected Degradation Products under Acidic Conditions:

-

Mono-, di-, and tri-O-benzoyl-D-glucopyranose isomers

-

D-glucopyranose

-

Benzoic acid

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

The benzoyl ester linkages are particularly labile under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the benzoyl group, forming a tetrahedral intermediate. This intermediate then expels the glucopyranose alkoxide as a leaving group, resulting in the formation of benzoic acid (as a benzoate salt) and a debenzoylated glucose derivative.

Base-catalyzed hydrolysis is generally faster and proceeds under milder conditions than acid-catalyzed hydrolysis. The reaction is typically irreversible as the resulting carboxylic acid is deprotonated to the carboxylate.

Expected Degradation Products under Basic Conditions:

-

Mono-, di-, and tri-O-benzoyl-D-glucopyranose isomers

-

D-glucopyranose

-

Benzoate salt

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. [2][3]The following protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.

Objective

To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions and to identify the major degradation products.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and methanol.

-

Equipment: HPLC with a UV/PDA detector, LC-MS system, pH meter, calibrated oven, photostability chamber.

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep the mixture at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a suitable starting point.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Use a photodiode array (PDA) detector to assess peak purity.

-

-

Identification of Degradation Products:

-

For samples showing significant degradation, perform analysis by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.

-

Based on the m/z values and the known degradation pathways, propose the structures of the degradation products.

-

Caption: Experimental workflow for the forced degradation study of this compound.

Conclusion

The stability of this compound is primarily governed by the susceptibility of its benzoyl ester linkages to hydrolysis. This degradation is significantly accelerated under basic conditions and to a lesser extent under acidic conditions. Enzymatic hydrolysis offers a potential pathway for regioselective deprotection. A thorough understanding of these degradation pathways, facilitated by systematic forced degradation studies, is crucial for optimizing synthetic routes, ensuring the purity of intermediates, and developing stable formulations of carbohydrate-based therapeutics. The experimental framework provided in this guide serves as a robust starting point for researchers and drug development professionals to comprehensively evaluate the stability of this important carbohydrate derivative.

References

- BenchChem. (2025). Navigating the Physicochemical Landscape of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide to Solubility and Stability.

- BenchChem. (2025). Stability issues of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose under acidic or basic conditions.

-

Chalmers Research. (2019). Synthesis and enzymatic hydrolysis of a diaryl benzyl ester model of a lignin-carbohydrate complex (LCC). Retrieved from [Link]

-

MDPI. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Glucuronoyl esterases – enzymes to decouple lignin and carbohydrates and enable better utilization of renewable plant biomass. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-glucose.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Pharma Times. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanism of hydrolysis of benzoyl glucose acylals. Retrieved from [Link]

- Google Patents. (n.d.). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ....

-

PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]

-

PubMed. (2010). A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Retrieved from [Link]

-

Semantic Scholar. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. Retrieved from [Link]

- Google Patents. (n.d.). WO1998050400A1 - Method for the esterification of carbohydrates.

-

National Institutes of Health. (2025). Enzymatic Hydrolysis-Derived Water-Soluble Carbohydrates from Cacalia firma: Evaluation of Antioxidant Properties. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

Strategic Imperative: The Significance of Structural Elucidation

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a pivotal intermediate in synthetic carbohydrate chemistry. The benzoyl protecting groups offer distinct advantages, including their stability under various reaction conditions and their influence on the stereochemical outcome of glycosylation reactions.[1][2] Understanding the precise three-dimensional architecture of this molecule is crucial for:

-

Rational Glycosylation Design: The spatial orientation of the benzoyl groups at the C2, C3, C4, and C6 positions profoundly impacts the steric and electronic environment of the anomeric center (C1). A definitive crystal structure would provide invaluable data on the most stable conformation, informing the design of glycosyl donors and predicting the stereoselectivity of glycosidic bond formation.[3]

-

Drug Development Scaffolding: Glycosylated compounds are central to numerous therapeutic agents.[4] This benzoylated glucopyranose serves as a key building block in their synthesis.[4] Detailed structural knowledge can aid in the design of analogues with enhanced stability, solubility, and biological activity.

-

Understanding Intermolecular Forces: The crystal packing reveals the nature and geometry of non-covalent interactions, such as C-H···O and π-π stacking, which govern the solid-state properties of the material and can influence its reactivity and dissolution characteristics.

The Crystallization Campaign: From Solute to Single Crystal

The primary and often most challenging step in X-ray crystallography is obtaining a diffraction-quality single crystal.[5] For a molecule like this compound, which is a stable, crystalline solid, the following protocols are recommended. The key is to achieve slow, controlled precipitation from a supersaturated solution.

Solvent Screening and Rationale

The choice of solvent is critical. The ideal solvent system will fully dissolve the compound at an elevated temperature and allow for slow crystallization upon cooling or solvent evaporation.

Table 1: Recommended Solvent Systems for Crystallization Trials

| Solvent System | Rationale |

| Ethanol/Water | Good starting point for moderately polar compounds. |

| Acetone/Hexane | Offers a wider polarity range for optimization. |

| Dichloromethane/Methanol | Effective for many organic molecules. |

| Ethyl Acetate/Cyclohexane | A common choice for recrystallization of synthetic intermediates. |

Experimental Protocol: Slow Evaporation

-

Preparation of a Saturated Solution: In a clean, small vial, dissolve a small amount (e.g., 10-20 mg) of purified this compound in a minimal volume of a chosen solvent (e.g., ethyl acetate) with gentle warming.

-

Inducing Supersaturation: Add a co-solvent in which the compound is less soluble (e.g., cyclohexane) dropwise until the solution becomes slightly turbid.

-

Clarification: Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Controlled Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully extract one with a cryoloop for mounting.[5]

Experimental Protocol: Vapor Diffusion

The hanging drop and sitting drop methods are highly effective for growing high-quality crystals from minimal material.[5]

-

Reservoir Preparation: Fill the well of a vapor diffusion plate with 500 µL of a reservoir solution (e.g., a mixture of ethyl acetate and cyclohexane).

-

Drop Preparation: On a siliconized glass coverslip (for hanging drop) or the pedestal of the well (for sitting drop), place a 2 µL drop of a concentrated solution of the compound in the more volatile solvent (ethyl acetate).

-

Sealing and Equilibration: Invert the coverslip over the well and seal it with vacuum grease (hanging drop) or seal the plate (sitting drop). The higher vapor pressure of the solvent in the drop will cause it to slowly diffuse to the reservoir, leading to a gradual increase in the concentration of the compound in the drop and promoting crystallization.

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable single crystal is mounted on the goniometer of a diffractometer, the process of collecting diffraction data can begin. Modern single-crystal X-ray diffractometers provide a high degree of automation for this process.[6][7]

Workflow for Single-Crystal X-ray Diffraction Data Collection

The following diagram outlines the typical workflow for data acquisition.

Sources

- 1. synthose.com [synthose.com]

- 2. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. biosynth.com [biosynth.com]

- 5. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]

- 6. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 4132-28-9 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Mechanism of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose in Stereoselective Glycosylation

Executive Summary: The stereocontrolled synthesis of oligosaccharides and glycoconjugates is a cornerstone of modern chemical biology and drug discovery. The choice of protecting groups on a glycosyl donor is paramount, as they dictate not only reactivity but also the stereochemical outcome of the glycosylation. This technical guide provides an in-depth analysis of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose, a widely used glycosyl donor. We will dissect its mechanism of action, focusing on the critical role of the C-2 benzoyl group in directing the formation of 1,2-trans-β-glycosidic linkages through a process known as neighboring group participation. This guide will explore the key intermediates, reaction kinetics, and practical considerations for employing this donor, providing researchers with the foundational knowledge to leverage its capabilities for predictable and high-fidelity glycoside synthesis.

Part 1: The Foundation: Stereocontrol in Chemical Glycosylation

The fundamental challenge in chemical glycosylation is the creation of a new glycosidic bond with precise control over its anomeric configuration (α or β). The outcome of this reaction is governed by a complex interplay of factors, including the nature of the glycosyl donor, the acceptor's nucleophilicity, the promoter system, and the reaction solvent.[1][2]

A key strategic concept in donor design is the "armed-disarmed" principle.[3] Protecting groups with electron-donating properties, such as benzyl (Bn) ethers, "arm" the glycosyl donor, increasing the electron density of the pyranose ring and stabilizing the reactive oxocarbenium ion intermediate, leading to higher reactivity.[3][4] Conversely, electron-withdrawing groups, like the benzoyl (Bz) esters in our topic compound, "disarm" the donor. This reduced reactivity is not a disadvantage; rather, it is a crucial feature that enables a more controlled reaction pathway, fundamentally tied to the mechanism of stereodirection.[4]

Part 2: The Donor: Profile of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose is a hemiacetal that serves as a precursor to various glycosyl donors. The anomeric hydroxyl group is typically converted into a good leaving group, such as a halide, thioether, or trichloroacetimidate, to prepare it for activation.[5][6] Its defining features are the four benzoyl ester protecting groups.

Key Attributes of the Benzoyl Group:

-

Electron-Withdrawing Nature: The ester carbonyls pull electron density away from the pyranose ring, reducing the donor's intrinsic reactivity (the "disarming" effect).[4] This destabilizes the oxocarbenium ion intermediate, making an alternative, more stable intermediate favorable.[4]

-

Neighboring Group Participation: The benzoyl group at the C-2 position is perfectly positioned to act as an intramolecular nucleophile, a phenomenon known as anchimeric assistance.[7][8] This participation is the cornerstone of its stereodirecting power.

-

Chemical Stability: Benzoyl esters are robust and stable to a wide range of reaction conditions, yet can be removed under basic conditions (e.g., Zemplén transesterification).[9] Their strong UV absorbance also simplifies reaction monitoring by TLC and purification by chromatography.[6]

Part 3: The Core Mechanism of Action: A Step-by-Step Dissection

The high β-selectivity achieved with 2-O-benzoylated glucosyl donors is not a matter of chance, but a direct consequence of a well-defined mechanistic pathway dominated by neighboring group participation. The process unfolds in three key stages.

Step 1: Activation and Formation of the Oxocarbenium Ion

The reaction is initiated by a promoter, typically a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a thiophilic activator (e.g., NIS/TfOH for thioglycosides), which facilitates the departure of the anomeric leaving group.[10] This generates a short-lived, highly electrophilic oxocarbenium ion intermediate.

Step 2: Neighboring Group Participation and Dioxolenium Ion Formation

Due to the electron-withdrawing nature of the benzoyl groups, the oxocarbenium ion is relatively unstable.[4] The carbonyl oxygen of the C-2 benzoyl ester immediately attacks the anomeric center in an intramolecular fashion.[11][12] This results in the formation of a much more stable, bicyclic acyl-oxonium ion, known as a dioxolenium ion .[7][11][13]

This dioxolenium intermediate is the linchpin of stereocontrol. Its rigid, bicyclic structure effectively blocks the α-face of the pyranose ring. Any incoming nucleophile is therefore sterically forced to approach from the opposite, unhindered β-face.

Step 3: Stereoselective Nucleophilic Attack

The glycosyl acceptor (a nucleophilic alcohol) attacks the anomeric carbon. This attack occurs exclusively from the β-face, proceeding with inversion of configuration at the anomeric center in an Sₙ2-like manner. This concerted process opens the dioxolenium ring, regenerates the C-2 benzoyl carbonyl, and forges the desired 1,2-trans-β-glycosidic bond.

Part 4: Practical Considerations and Quantitative Outcomes

While neighboring group participation provides a powerful tool for achieving β-selectivity, the reaction's success is not absolute. Yield and selectivity can be influenced by several factors.

-

Promoter/Activator: The choice and stoichiometry of the promoter are critical. Potent promoters can accelerate the reaction but may sometimes lead to side reactions if not carefully controlled. Bismuth triflate has been shown to be an effective catalyst for these types of glycosylations.[7]

-

Solvent: Solvents can influence the stability and lifetime of the charged intermediates. Dichloromethane is a common choice, but other non-participating solvents may be used.[14]

-

Acceptor Nucleophilicity: Highly reactive (armed) acceptors will readily participate in the glycosylation. Less reactive (disarmed) or sterically hindered acceptors may require more forcing conditions or longer reaction times, which can sometimes compromise selectivity.

The following table summarizes representative outcomes for glycosylations using donors capable of neighboring group participation, illustrating the high fidelity of this method.

| Glycosyl Donor | Acceptor | Promoter/Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 2-O-benzoyl thioglycoside | Primary Alcohol | NIS/TfOH | 44% | 1:10 | [11] |

| 2-O-benzoyl glucosyl formate | Secondary Alcohol | Bi(OTf)₃, KPF₆ | High | Excellent 1,2-trans | [7] |

| 2,6-disubstituted benzoate donor | Primary Alcohol | NIS/TfOH | Improved Yields | Variable | [11] |

Part 5: Experimental Protocol: A Representative Glycosylation

This protocol describes a general procedure for the NIS/TfOH-promoted glycosylation of a primary alcohol with a 2-O-benzoylated thioglucoside donor.

Materials:

-

Thioglycoside Donor (1.0 eq)

-

Glycosyl Acceptor (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Activated Molecular Sieves (4 Å)

-

N-Iodosuccinimide (NIS) (1.3 eq)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 eq)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: Add the glycosyl donor (1.0 eq), glycosyl acceptor (1.2 eq), and freshly activated 4 Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen). Dissolve the solids in anhydrous DCM.

-

Equilibration: Stir the mixture at room temperature for 30 minutes, then cool to the desired reaction temperature (e.g., -40 °C).

-

Activation: Add NIS (1.3 eq) to the cooled suspension and stir for 15 minutes. Subsequently, add a stock solution of TfOH (0.1 eq) in DCM dropwise via syringe. The solution may change color upon activation.

-

Reaction: Allow the reaction to proceed at the specified temperature, monitoring its progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the donor is consumed, quench the reaction by adding triethylamine or pyridine, followed by dilution with DCM. Add saturated aqueous sodium thiosulfate solution and allow the mixture to warm to room temperature.

-

Workup: Filter the mixture through a pad of celite to remove molecular sieves. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to afford the pure β-glycoside.

Part 6: Conclusion

The use of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose and related donors is a robust and highly reliable strategy for the stereoselective synthesis of 1,2-trans-β-glycosides. Its mechanism of action, rooted in the fundamental principle of neighboring group participation, provides a powerful means of controlling stereochemistry at the anomeric center. The formation of a key dioxolenium ion intermediate effectively shields one face of the donor, guiding the nucleophilic attack of the acceptor to deliver the desired product with high fidelity. For researchers in glycochemistry and drug development, a thorough understanding of this mechanism is essential for the rational design of complex carbohydrates and glycoconjugates.

References

-

Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Taylor & Francis Online. [Link]

-

Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose. PubMed. [Link]

-

The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Taylor & Francis Online. [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation. MDPI. [Link]

-

Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection. PMC - NIH. [Link]

-

Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. ResearchGate. [Link]

-

Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Taylor & Francis Online. [Link]

-

The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors | Request PDF. ResearchGate. [Link]

-

Pre-activation Based Stereoselective Glycosylations. PMC - NIH. [Link]

-

Plausible mechanism of Glycosyl 3‐benzoylpropionates activation. ResearchGate. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]

-

2-O-Benzyloxycarbonyl protected glycosyl donors: a revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation. Chemical Communications (RSC Publishing). [Link]

-

Approaches to stereoselective 1,1'-glycosylation. PMC - PubMed Central. [Link]

-

Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method1. NIH. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. PMC - PubMed Central. [Link]

Sources

- 1. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose: A Precursor for Stereocontrolled Carbohydrate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate discipline of carbohydrate chemistry, the strategic selection of protecting groups is paramount for achieving high-yield, stereoselective synthesis of complex oligosaccharides and glycoconjugates. 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose stands out as a pivotal precursor, primarily due to the unique properties of its benzoyl protecting groups. These ester-based groups exert a profound influence on the reactivity of the glucopyranose ring and provide a powerful handle for controlling stereochemistry at the anomeric center. This guide provides an in-depth analysis of this compound, from its synthesis and physicochemical properties to its critical role as a glycosyl donor, with a focus on the mechanistic principles that govern its application in modern carbohydrate synthesis.

The Strategic Role of Benzoyl Protecting Groups

The synthesis of complex carbohydrates is complicated by the presence of multiple hydroxyl groups of similar reactivity on a monosaccharide unit.[1] Protecting groups are essential tools used to temporarily mask these reactive sites, allowing for selective reactions elsewhere on the molecule.[1] The choice of protecting group dictates the reactivity of the carbohydrate synthon and is a cornerstone of synthetic strategy.[2]

Benzoyl (Bz) groups, as ester functionalities, differ significantly from the more common benzyl (Bn) ether protecting groups.[3]

-

Electronic Effect (Disarming Nature) : Benzoyl groups are electron-withdrawing. This property reduces the electron density at the anomeric center, destabilizing the buildup of positive charge during the activation of a glycosyl donor.[2][3] This deactivation, termed the "disarming" effect, makes benzoylated donors less reactive than their benzylated ("armed") counterparts.[3][4] This difference in reactivity can be exploited in programmed and one-pot synthetic strategies.

-

Stereochemical Control (Neighboring Group Participation) : The most significant advantage of having a benzoyl group at the C-2 position is its ability to act as a "participating group".[5][6] During glycosylation, the C-2 benzoyl group can attack the anomeric center intramolecularly, forming a stable bicyclic acyloxonium ion intermediate.[6][7] This intermediate effectively shields one face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the highly stereoselective formation of a 1,2-trans-glycosidic bond.[5][8] For D-glucose derivatives, this reliably yields the β-glycoside.[5]

-

Stability and Cleavage : Benzoyl esters are stable under mildly acidic conditions but are readily cleaved under basic conditions, most commonly using a catalytic amount of sodium methoxide in methanol (Zemplén deacylation).[9] This provides an orthogonal deprotection strategy relative to acid-labile or hydrogenolysis-labile protecting groups.

Physicochemical Properties and Characterization

A thorough understanding of the precursor's physical and spectroscopic properties is fundamental for its use in synthesis.

| Property | Value |

| Chemical Formula | C₃₄H₂₈O₁₀ |

| Molecular Weight | 596.6 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 64768-20-3 |

| Solubility | Soluble in DMF, DMSO, Ethanol |

Spectroscopic Validation: The structural integrity of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose is confirmed using standard spectroscopic techniques. While the compound exists as an equilibrium of α and β anomers in solution, the characteristic signals can be readily identified.

-

¹H NMR : The proton spectrum will show complex multiplets in the aromatic region (δ 7.0-8.2 ppm) corresponding to the four benzoyl groups. The carbohydrate ring protons typically appear between δ 3.5-6.0 ppm. The anomeric proton (H-1) is a key diagnostic signal.

-

¹³C NMR : The spectrum will show signals for the carbonyl carbons of the benzoyl groups around 165-170 ppm and aromatic carbons between 128-135 ppm. The anomeric carbon (C-1) signal is typically found around δ 90-98 ppm.

-

Mass Spectrometry (HRMS) : High-resolution mass spectrometry is used to confirm the exact mass and elemental composition. Typically, adducts such as [M+Na]⁺ or [M+H]⁺ are observed.

Synthesis and Activation of the Glycosyl Donor

The utility of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose begins with its efficient preparation and subsequent conversion into a reactive glycosyl donor.

Synthesis of the Precursor

A common route involves the per-benzoylation of D-glucose followed by selective removal of the anomeric acyl group. Alternatively, selective dealkylation of a fully protected methyl glycoside can be employed.[10] A general laboratory-scale benzoylation is detailed below.

Experimental Protocol: Per-benzoylation of Methyl α-D-glucopyranoside

-

Dissolution : Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon). Cool the solution to 0 °C in an ice bath.

-

Acylation : Slowly add benzoyl chloride (excess, ~5.0 eq) to the chilled solution. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[11]

-

Reaction : Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding methanol. Remove the pyridine under reduced pressure (co-evaporation with toluene is effective). Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is then subjected to acidic hydrolysis (e.g., using AlCl₃ in Et₂O) to cleave the anomeric methyl ether, yielding the target 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose.[10] Purify the final product by silica gel column chromatography.

Activation of the Anomeric Center

The anomeric hydroxyl group is a poor leaving group and must be converted into a more reactive species, such as a glycosyl halide, to serve as an effective glycosyl donor.[12]

Caption: Neighboring group participation by the C-2 benzoyl group ensures β-selectivity.

Experimental Protocol: General β-Glycosylation

-

Setup : To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq), the freshly prepared 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide donor (1.2-1.5 eq), and activated 4 Å molecular sieves.

-

Solvent : Add anhydrous dichloromethane and stir the suspension at room temperature for 30 minutes.

-

Cooling : Cool the mixture to the desired temperature (typically -20 °C to 0 °C).

-

Promotion : Add the promoter (e.g., silver trifluoromethanesulfonate, AgOTf, 1.2 eq) portion-wise. The choice of promoter is critical and depends on the reactivity of the acceptor.

-

Reaction : Stir the reaction at the low temperature, allowing it to warm slowly if necessary. Monitor progress by TLC.

-

Quenching and Work-up : Once the donor is consumed, quench the reaction by adding a base (e.g., pyridine or triethylamine). Filter the mixture through a pad of Celite® to remove molecular sieves and silver salts, washing with dichloromethane.

-

Purification : Combine the filtrates, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the resulting protected glycoside by silica gel column chromatography.

The Final Step: Deprotection

To reveal the final oligosaccharide, the "permanent" benzoyl protecting groups must be removed. This is reliably achieved under basic conditions.

Experimental Protocol: Zemplén Debenzoylation

-

Dissolution : Dissolve the protected oligosaccharide (1.0 eq) in anhydrous methanol. [9]2. Catalyst : Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M NaOMe in MeOH) until the solution is slightly basic (pH ~8-9). [9]3. Reaction : Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

-

Neutralization : Upon completion, neutralize the reaction by adding an acid source, such as Amberlite® IR120 (H⁺) resin, until the pH is neutral.

-

Isolation : Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure. The resulting deprotected carbohydrate can be further purified by size-exclusion chromatography or recrystallization.

Conclusion and Outlook

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose is more than just a protected sugar; it is a strategic tool for synthetic chemists. Its "disarmed" nature allows for controlled reactivity, while the participating C-2 benzoyl group provides a near-guarantee of β-glycoside formation. This reliability is indispensable in the multistep synthesis of biologically active glycoconjugates and oligosaccharides for applications in drug discovery and materials science. By understanding the mechanistic principles behind its synthesis, activation, and reaction, researchers can confidently incorporate this valuable precursor into their most ambitious synthetic campaigns.

References

-

Rempe, D., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose. European Journal of Organic Chemistry, 2022(15). Available at: [Link]

-

Zhu, Y., & Li, X. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 20(1), 1773–1803. Available at: [Link]

-

Nielsen, M. M., & Pedersen, C. M. (2021). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 26(11), 3292. Available at: [Link]

-

van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University. Available at: [Link]

-

Demchenko, A. V. (2008). 1 General Aspects of the Glycosidic Bond Formation. SciSpace. Available at: [Link]

-

Pfrengle, F. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7410-7441. Available at: [Link]

-

Ghosh, R., & Kumar, A. (2021). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 17, 498-531. Available at: [Link]

-

Abdel-Aal, M. A., & El-Ashry, E. S. H. (2023). Synthetic Strategies for Bioactive Oligosaccharides. Molecules, 28(23), 7891. Available at: [Link]

-

Wiley-VCH. (2018). 1 Protecting Group Strategies in Carbohydrate Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Available at: [Link]

-

Lin, C.-C., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1397-1411. Available at: [Link]

-

McKay, M. J., & Nguyen, H. M. (2013). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 9, 242-248. Available at: [Link]

-

Lin, C.-C., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1397-1411. Available at: [Link]

- Google Patents. (2018). CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

-

Beilstein Journals. (2021). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 17, 498-531. Available at: [Link]

-

Tripathi, A., et al. (2019). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 8(7), 826-863. Available at: [Link]

-

SpectraBase. (n.d.). 2',3',4',6'-TETRA-O-BENZOYL-BETA-D-GLUCOPYRANOSYL-(1->6). Available at: [Link]

- Google Patents. (1997). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ....

-

Semantic Scholar. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. Available at: [Link]

-

NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). Available at: [Link]

-

Demchenko, A. V., & De Meo, C. (2005). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Society Reviews, 34(9), 746-760. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of glycosylation reactions when the donor has a participating.... Available at: [Link]

-

Nielsen, M. M., & Pedersen, C. M. (2021). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 26(11), 3292. Available at: [Link]

-

ResearchGate. (2004). High-Yield Syntheses of Tetra O -benzyl-α- D -glucopyranosyl bromide and Tetra O -pivaloyl-α- D -glucopyranosyl bromide and their Advantage in the Koenigs-Knorr Reaction. Available at: [Link]

-

Fletcher, H. G. (1947). The Reaction of 2,3,4,6-Tetrabenzoyl-α-D-glucopyranosyl Bromide and 2,3,4,6-Tetrabenzoyl-α-D-mannopyranosyl Bromide with Methanol. Certain Benzoylated Derivatives of D-Glucose and D-Mannose. Journal of the American Chemical Society, 69(4), 706-709. Available at: [Link]

-

Demchenko, A. V., & De Meo, C. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2713-2727. Available at: [Link]

-

Le, C. M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 488-492. Available at: [Link]

-

RSC Publishing. (n.d.). The Wittig-Horner reaction on 2,3,4,6-tetra-O-benzyl-D-mannopyranose and 2,3,4,6-tetra -O-benzyl-D-glucopyranose. Available at: [Link]

-

ResearchGate. (2008). Synthesis and characterization of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl) thiocarbamic 2,4-dihydroxy benzoyl hydrazine monohydrate. Available at: [Link]

-

Szurmai, Z., Lipták, A., & Snatzke, G. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D-galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses. Carbohydrate Research, 200, 201-208. Available at: [Link]

-

Crasto, A. M. (2015). 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Sulfated Carbohydrates Using Sulfuryl Imidazolium Salts. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]

- 3. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Deconvoluting the Signature of a Protected Sugar: A Spectroscopic Guide to 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose, a pivotal intermediate in synthetic carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound. By delving into the causality behind spectral features, this guide aims to equip the reader with the expertise to confidently characterize this and similar benzoylated carbohydrate derivatives.

Introduction: The Importance of Spectroscopic Characterization